N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide
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Overview
Description
N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide is a complex organic compound that features a unique structure combining pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazine intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the reaction of 6-methylpyridin-3-ol with appropriate reagents to introduce the oxypyridinyl group.
Formation of the Pyrazine Intermediate: This involves the synthesis of 3-pyrazin-2-ylpropanamide through standard pyrazine formation reactions.
Coupling Reaction: The final step involves coupling the pyridine and pyrazine intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide
- N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide
Uniqueness
N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide stands out due to its unique combination of pyridine and pyrazine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-14-4-6-17(13-23-14)26-19-15(3-2-8-22-19)11-24-18(25)7-5-16-12-20-9-10-21-16/h2-4,6,8-10,12-13H,5,7,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWUSUIHKQBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CCC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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